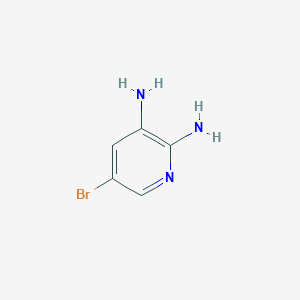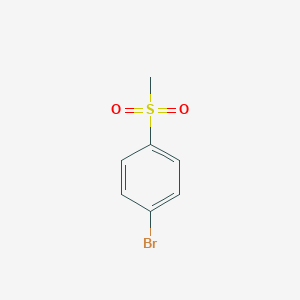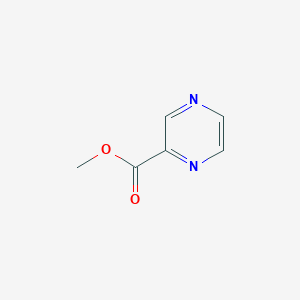
methyl pyrazine-2-carboxylate
概述
描述
OSM-S-147 是一种在科学界引起了关注的化合物,因为它具有独特的特性和潜在的应用。它以其作为内质网应激传感蛋白 ATF6 的激活剂而闻名。 该化合物在减少不稳定淀粉样蛋白变异体转甲状腺素蛋白和轻链蛋白的分泌和细胞外聚集方面显示出前景 .
准备方法
OSM-S-147 的合成涉及多个步骤。构建噻吩并嘧啶骨架是该过程的关键部分。. 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对产量和纯度进行优化。
化学反应分析
OSM-S-147 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或氢氧化钠等亲核试剂。
从这些反应中形成的主要产物取决于所用试剂和具体条件。
科学研究应用
OSM-S-147 具有广泛的科学研究应用:
化学: 它用于研究内质网应激和蛋白质折叠。
生物学: 它已被证明可以减少多种登革热和寨卡病毒的感染.
医学: 它在保护组织免受缺血/再灌注损伤和促进人类干细胞分化方面具有潜在的治疗应用.
工业: 它用于开发新药和治疗剂。
作用机制
OSM-S-147 的作用机制涉及内质网应激传感蛋白 ATF6 的激活。 这种激活通过代谢激活为反应性亲电子试剂进行,该试剂选择性地修饰内质网蛋白,包括多种蛋白质二硫键异构酶 . 这种修饰有助于减少不稳定淀粉样蛋白变异体转甲状腺素蛋白和轻链蛋白的分泌和细胞外聚集。
相似化合物的比较
OSM-S-147 与氨基噻吩并嘧啶系列中的其他类似化合物进行比较。一些类似的化合物包括:
OSM-S-106: 该化合物具有类似的结构但不同的官能团,导致活性 and 应用的不同.
TCMDC-1352947: 该系列中的另一种化合物,具有不同的取代基,影响其生物活性.
属性
IUPAC Name |
methyl pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIRMSFZNYMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064131 | |
| Record name | Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-79-0 | |
| Record name | Methyl 2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pyrazinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-pyrazinecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PYRAZINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90NZ6P9NG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of methyl pyrazine-2-carboxylate?
A1: this compound (also called Methyl 2-pyrazinecarboxylate) has the molecular formula C6H6N2O2. [, , ] Its structure features a pyrazine ring substituted with a carboxylate group at the 2-position and a methyl group at the 5-position. [, ] Spectroscopic data, such as FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been reported, providing further insights into its structural characteristics. [, ] The crystal structure reveals that the molecule is nearly planar. []
Q2: How does the structure of this compound influence its interactions and properties?
A2: The presence of nitrogen atoms in the pyrazine ring of this compound enables it to participate in hydrogen bonding interactions. [] These interactions, specifically C—H⋯O and C—H⋯N, contribute to the formation of a three-dimensional network in its crystal structure. [] Moreover, the carboxylate group offers a site for coordination with metal ions, as demonstrated by its use in synthesizing cobalt and silver complexes. [, ] This coordination ability is crucial for designing metal-organic frameworks (MOFs). []
Q3: What are the potential applications of this compound in material science?
A3: this compound serves as a valuable building block in the synthesis of metal-organic frameworks (MOFs). [] For instance, it has been utilized to create a cyanide-bridged MOF, [Nd(mpca)2Nd(H2O)6Mo(CN)8]·nH2O (where mpca is 5-methyl-2-pyrazinecarboxylate), which exhibits promising proton conductivity. [] This property makes such MOFs potentially useful in applications like fuel cells.
Q4: Has computational chemistry been employed to study this compound?
A4: Yes, computational studies have been conducted on this compound. [, ] Molecular docking studies, using targets like Thioredoxin peroxidase B, have been performed to investigate its potential antioxidant activity. [] Additionally, QSAR (Quantitative Structure-Activity Relationship) studies have explored the relationship between its structure and activity, revealing parameters like partition coefficient and polar surface area. [] These computational approaches contribute to a deeper understanding of its properties and potential applications.
Q5: Are there any known derivatives of this compound and their activities?
A5: Researchers have synthesized several derivatives of this compound, including tetrahydroimidazo[1,2-a]pyrazine derivatives. [] These derivatives were tested for their antioxidant and anti-diabetic activities. Notably, compounds with electron-withdrawing groups like nitro and bromo exhibited potent activity. [] These findings highlight the impact of structural modifications on biological activity and the potential of this compound derivatives as lead compounds for drug discovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

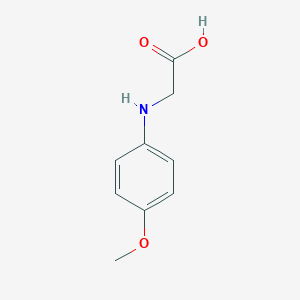
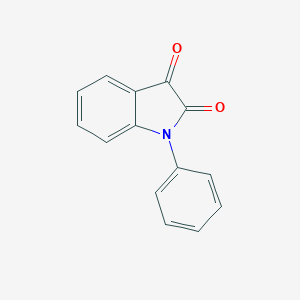
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
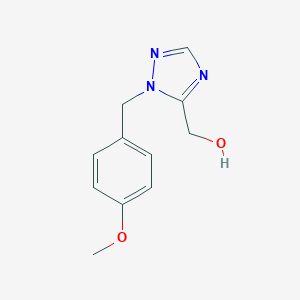
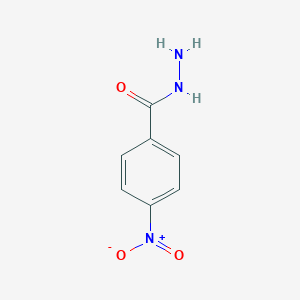
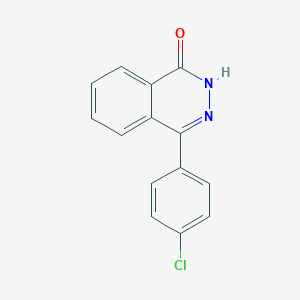
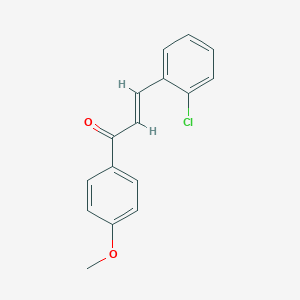

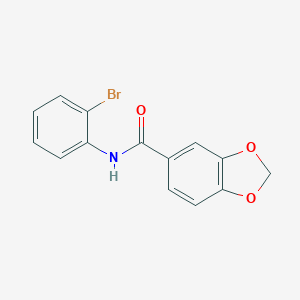
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

